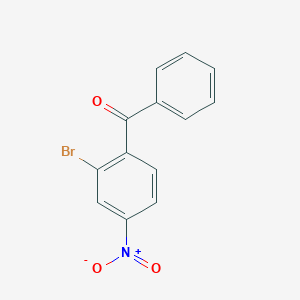
(9-cis,13-cis)-12-Carboxy Retinoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-cis,13-cis)-12-Carboxy Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in cellular differentiation, proliferation, and apoptosis. This compound is particularly interesting due to its unique configuration and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-cis,13-cis)-12-Carboxy Retinoic Acid typically involves the isomerization of all-trans retinoic acid. This can be achieved through various methods, including photochemical isomerization and catalytic isomerization using specific catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale isomerization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
(9-cis,13-cis)-12-Carboxy Retinoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isomerization and other chemical reactions.
Biology: The compound is studied for its role in cellular processes such as differentiation and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.
Industry: It is used in the development of cosmetic products and pharmaceuticals due to its biological activities.
Mécanisme D'action
The mechanism of action of (9-cis,13-cis)-12-Carboxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, the compound can modulate the transcription of target genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
All-trans Retinoic Acid: Known for its role in cellular differentiation and its use in treating acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
Uniqueness: (9-cis,13-cis)-12-Carboxy Retinoic Acid is unique due to its specific isomeric configuration, which may confer distinct biological activities compared to other retinoic acid isomers. Its ability to interact with both RARs and RXRs makes it a compound of significant interest in research.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |
Clé InChI |
BGOMUHYKLNJWPG-HUWFGQLGSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


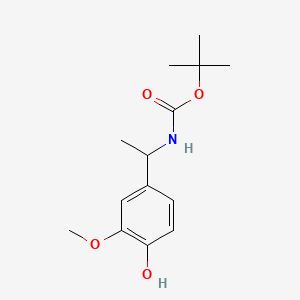
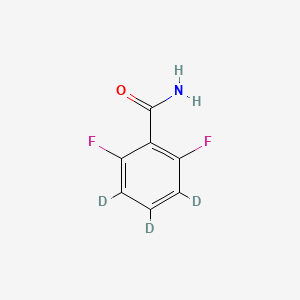
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
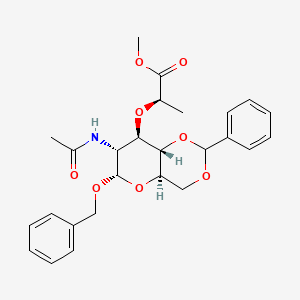
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
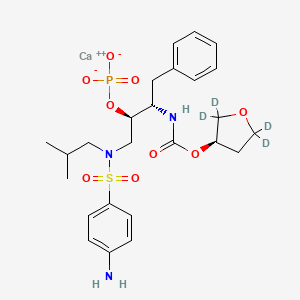
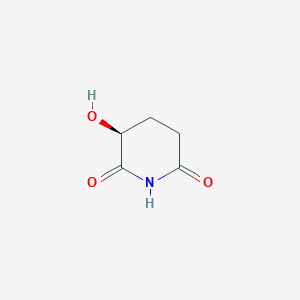
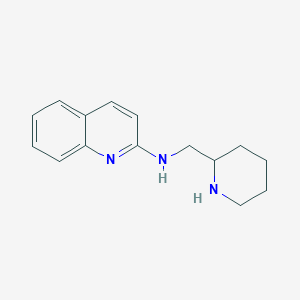

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
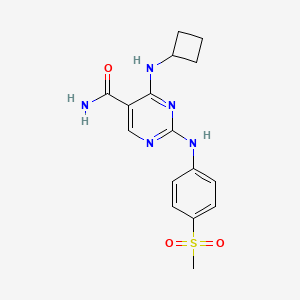
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
